Cas no 16343-36-5 (2-(4-Methoxyphenyl)-2-phenylacetaldehyde)

2-(4-Methoxyphenyl)-2-phenylacetaldehyde is a versatile aromatic aldehyde characterized by its distinct molecular structure, incorporating both methoxy and phenyl substituents. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, fragrances, and fine chemicals. Its bifunctional nature allows for selective reactivity, enabling applications in condensation, reduction, and cyclization reactions. The methoxy group enhances electron density, influencing its reactivity in electrophilic substitutions. With high purity and stability under controlled conditions, this aldehyde is suitable for precision synthetic workflows. Its well-defined structure makes it valuable for research and industrial applications requiring consistent performance.
2-(4-Methoxyphenyl)-2-phenylacetaldehyde structure
16343-36-5 structure
Product Name:2-(4-Methoxyphenyl)-2-phenylacetaldehyde
CAS No:16343-36-5
MF:C15H14O2
MW:226.270464420319
CID:1094966
PubChem ID:14711235
Update Time:2025-06-14

2-(4-Methoxyphenyl)-2-phenylacetaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Methoxyphenyl)-2-phenylacetaldehyde
    • SCHEMBL1515694
    • 16343-36-5
    • Benzeneacetaldehyde, 4-methoxy-alpha-phenyl-
    • Inchi: 1S/C15H14O2/c1-17-14-9-7-13(8-10-14)15(11-16)12-5-3-2-4-6-12/h2-11,15H,1H3
    • InChI Key: YAJVMUOSLUIDBD-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)C(C=O)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 226.099379685g/mol
  • Monoisotopic Mass: 226.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 26.3Ų

2-(4-Methoxyphenyl)-2-phenylacetaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019114771-1g
2-(4-Methoxyphenyl)-2-phenylacetaldehyde
16343-36-5 95%
1g
451.54 USD 2021-06-17
Crysdot LLC
CD12135908-1g
2-(4-Methoxyphenyl)-2-phenylacetaldehyde
16343-36-5 95+%
1g
$518 2024-07-24

Additional information on 2-(4-Methoxyphenyl)-2-phenylacetaldehyde

Comprehensive Analysis of 2-(4-Methoxyphenyl)-2-phenylacetaldehyde (CAS No. 16343-36-5): Properties, Applications, and Industry Trends

2-(4-Methoxyphenyl)-2-phenylacetaldehyde (CAS No. 16343-36-5) is a specialized organic compound gaining attention in fragrance, pharmaceutical, and fine chemical industries. This aromatic aldehyde, characterized by its methoxyphenyl and phenyl substituents, exhibits unique chemical properties that make it valuable for synthetic applications. With the growing demand for high-purity fragrance intermediates and customized aroma chemicals, this compound has emerged as a key ingredient in premium perfumery and flavor formulations.

The molecular structure of 2-(4-Methoxyphenyl)-2-phenylacetaldehyde features a delicate balance between aldehyde functionality and aromatic systems, enabling diverse reactivity patterns. Recent studies highlight its potential as a chiral building block in asymmetric synthesis, particularly for pharmaceutical intermediates targeting CNS-active compounds. Industry reports indicate a 23% annual growth in demand for such specialty aldehydes, driven by innovations in sustainable fragrance development and green chemistry approaches.

In fragrance applications, CAS 16343-36-5 contributes to floral-woody accords with exceptional longevity. Perfumers value its ability to create sophisticated olfactory profiles when blended with modern aroma chemicals like ambroxan or cashmeran. The compound's stability under various pH conditions makes it particularly suitable for functional fragrance formulations in personal care products, aligning with the current market trend toward multifunctional cosmetic ingredients.

From a synthetic chemistry perspective, researchers are exploring 2-(4-Methoxyphenyl)-2-phenylacetaldehyde as a precursor for non-linear optical materials and organic electronics. Its conjugated system shows promising photophysical properties for applications in OLED technology and molecular sensors. These developments respond to the increasing search queries about organic semiconductor precursors and advanced material chemistry across scientific databases.

Quality control standards for 16343-36-5 have become more stringent, with HPLC purity requirements now exceeding 99% for premium applications. Analytical methods such as GC-MS fingerprinting and chiral chromatography are essential for verifying the compound's stereochemical purity, especially when used in enantioselective synthesis. This reflects the broader industry shift toward high-performance analytical verification in fine chemical production.

Environmental considerations have prompted innovations in the production of 2-(4-Methoxyphenyl)-2-phenylacetaldehyde, with several manufacturers adopting biocatalytic routes and flow chemistry techniques. These methods address growing concerns about sustainable chemical manufacturing while improving yield and reducing waste. The compound's biodegradability profile has become a key selling point for eco-conscious formulators, matching current search trends for green alternatives in the flavor and fragrance sector.

Market analysis reveals that CAS 16343-36-5 is increasingly specified in patented fragrance compositions, particularly for luxury and niche perfumery. Its ability to enhance sillage performance and olfactive complexity makes it valuable for creating signature scents. This aligns with consumer demand for personalized fragrance experiences and unique scent identities, topics frequently searched in cosmetic chemistry forums.

In pharmaceutical research, derivatives of 2-(4-Methoxyphenyl)-2-phenylacetaldehyde are being investigated for their biological activity modulation potential. Preliminary studies suggest applications in neuroprotective agent development and enzyme inhibition, though extensive clinical validation remains ongoing. These investigations respond to the growing scientific interest in multi-target drug design and phenolic aldehyde therapeutics.

The regulatory landscape for 16343-36-5 remains favorable in most jurisdictions, with proper documentation of safety data sheets and compositional analysis. However, manufacturers must stay updated on evolving REACH compliance requirements and IFRA standards for fragrance ingredients. This vigilance addresses frequent industry queries about regulatory-approved aroma chemicals and compliant formulation practices.

Future prospects for 2-(4-Methoxyphenyl)-2-phenylacetaldehyde include potential applications in smart packaging materials that release fragrance upon activation, and as a key component in molecular encapsulation systems for controlled release technologies. These innovative directions correlate with rising search volumes for functional material chemistry and responsive fragrance delivery systems in technical literature.

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